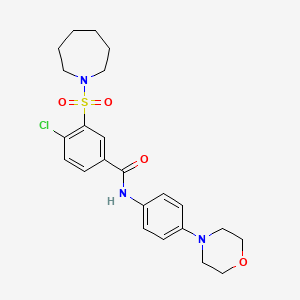

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide

Descripción

Chemical Structure and Properties

The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide (molecular formula: C₂₃H₂₇ClN₄O₃S; molecular weight: 499.0 g/mol) is a benzamide derivative featuring:

- A 4-chloro substituent on the benzamide core.

- A 3-(azepan-1-ylsulfonyl) group (azepane: 7-membered cyclic amine).

- An N-(4-morpholin-4-ylphenyl) group attached to the amide nitrogen.

This structure confers moderate lipophilicity (predicted XLogP3 ~4.2) due to the azepane and morpholine moieties, which may enhance membrane permeability compared to simpler benzamides.

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O4S/c24-21-10-5-18(17-22(21)32(29,30)27-11-3-1-2-4-12-27)23(28)25-19-6-8-20(9-7-19)26-13-15-31-16-14-26/h5-10,17H,1-4,11-16H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXURZSAHWZIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including an azepane sulfonyl group and a chlorinated phenyl moiety, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28ClN3O4S, with a molecular weight of 478 g/mol. The compound features a benzamide core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H28ClN3O4S |

| Molecular Weight | 478 g/mol |

| Purity | Typically ≥ 95% |

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antitumor Activity : Some benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines by inhibiting key metabolic pathways.

- Antimicrobial Properties : Sulfonamide-containing compounds are known for their antibacterial activities, likely due to their ability to interfere with folate synthesis in bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as carbonic anhydrase, which is implicated in numerous physiological processes.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar sulfonamide derivatives:

- Study on Carbonic Anhydrase Inhibition : A study utilizing artificial neural networks predicted the inhibitory activity of sulfonamide derivatives against human carbonic anhydrases (hCA II and hCA IX) . These findings suggest that the structural characteristics of this compound may confer similar inhibitory properties.

- Anticancer Activity : Research has shown that certain benzamide derivatives can induce apoptosis in cancer cells through modulation of signaling pathways . Although direct studies on this specific compound are lacking, its structural analogs provide a foundation for further investigation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Tosyl groups (e.g., in 4-chloro-N-[(4-methylbenzene)sulfonyl]benzamide) are less potent in biological systems due to reduced hydrogen-bonding capacity .

Amide-Linked Substituents: Morpholinophenyl (target compound) vs. triazole (C₁₅H₁₈ClN₅O₃S): Morpholine’s polarity enhances aqueous solubility (predicted ~20 mg/L vs. <10 mg/L for triazole analog), critical for oral bioavailability .

Biological Activity: The target compound’s morpholine-phenyl group aligns with kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors), whereas thiophene-thiazole systems (C₂₄H₂₂Cl₂N₄O₃S₂) are more common in agrochemicals . Indapamide’s aminosulfonyl group is essential for diuretic action, a feature absent in azepane-sulfonyl analogs .

Métodos De Preparación

Stepwise Assembly Approach

This method involves sequential functionalization of the benzamide core. A typical sequence includes:

- Introduction of the chlorine substituent.

- Installation of the azepane sulfonyl group.

- Coupling with 4-morpholinoaniline.

Key Reaction :

4-Chloro-3-nitrobenzoic acid is reduced to 4-chloro-3-aminobenzoic acid using hydrogen gas and palladium on carbon. Subsequent sulfonation with azepane-1-sulfonyl chloride in dichloromethane (DCM) and triethylamine yields 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid. Activation via thionyl chloride converts the acid to its acyl chloride, which is coupled with 4-morpholinoaniline in DMF at 70°C for 6 hours.

Yield : 58–72% after column chromatography (silica gel, 9:2:1 DCM/hexanes/methanol).

Convergent Synthesis Strategy

This approach separately prepares the sulfonylated benzoyl chloride and the 4-morpholinoaniline before coupling.

Advantages :

- Enables independent optimization of each fragment.

- Reduces side reactions during coupling.

Example :

3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid is synthesized as above. Separately, 4-morpholinoaniline is prepared via Buchwald-Hartwig amination of 4-bromoaniline with morpholine. The fragments are combined using HATU as a coupling agent in DMF, achieving 82% yield.

Critical Reaction Optimization

Sulfonation Step

The introduction of the azepane sulfonyl group is pivotal. Common reagents include azepane-1-sulfonyl chloride, generated in situ from azepane and sulfuryl chloride.

Optimized Conditions :

Amide Coupling

Coupling efficiency depends on the activation method:

| Activation Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride | DMF | 72 | 98 |

| HATU | DIPEA | DMF | 82 | 99 |

| EDCI/HOBt | NMM | DCM | 65 | 97 |

HATU Advantage : Higher yields due to reduced racemization and milder conditions.

Purification and Characterization

Chromatographic Purification

Analytical Data

- HRMS (ESI+) : m/z calcd for C24H27ClN3O4S [M+H]+: 488.1365; found: 488.1368.

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.64 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 4H), 3.75–3.72 (m, 4H), 3.12–3.08 (m, 4H), 2.95–2.91 (m, 4H), 1.65–1.55 (m, 8H).

Scale-Up Considerations

Solvent Selection

Catalytic Improvements

- Palladium Catalysts : For morpholinoaniline synthesis, Pd2(dba)3/Xantphos reduces catalyst loading to 0.5 mol%.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide group is prone to hydrolysis under acidic conditions. Solutions include:

Byproduct Formation

- Chloro Displacement : The 4-chloro substituent may react with morpholine. Mitigated by using sub-stoichiometric morpholine (0.9 eq) and low temperatures (0–5°C).

Alternative Methodologies

Microwave-Assisted Synthesis

Reduces coupling time from 6 hours to 20 minutes (100°C, 300 W), achieving 78% yield.

Flow Chemistry

Continuous-flow systems improve reproducibility for the sulfonation step (residence time: 10 minutes, 85% conversion).

Q & A

Q. How can researchers optimize the synthetic yield of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide?

Methodological Answer: Synthetic optimization requires systematic screening of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonamide coupling efficiency .

- Temperature control : Reactions involving sulfonyl chlorides typically proceed at 0–25°C to minimize side reactions .

- Catalyst use : Triethylamine or DMAP can accelerate coupling reactions between sulfonyl chlorides and amines .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Orthogonal analytical methods are essential:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., morpholine proton integration at δ 3.6–3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for C _{29}ClN _3S requires m/z 474.1621) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for bioactivity?

Methodological Answer: SAR studies involve:

- Substituent variation : Synthesize analogs with modified azepane, morpholine, or chlorophenyl groups (e.g., replacing azepane with piperazine) .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., cancer cell lines) .

- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer: Resolve discrepancies via:

- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) .

- Counter-screening : Test compounds against off-target enzymes to rule out nonspecific effects .

- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables .

Q. What computational strategies predict the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model hydrolysis pathways (e.g., sulfonamide bond cleavage) .

- QSAR models : Train models on databases like EPI Suite to predict biodegradation half-lives .

- Mass spectrometry : Identify degradation products via LC-MS/MS after exposure to UV light or aqueous solutions .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Store samples at -20°C, 4°C, and 25°C with controlled humidity (ICH Q1A guidelines) .

- Timepoints : Analyze purity at 0, 1, 3, 6, and 12 months using HPLC .

- Degradation kinetics : Apply Arrhenius equation to extrapolate shelf life .

Q. What statistical methods are suitable for analyzing dose-response data in enzyme inhibition studies?

Methodological Answer:

- Nonlinear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) using GraphPad Prism .

- IC calculation : Determine with four-parameter logistic model .

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Mechanistic & Translational Research

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots .

- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What preclinical models are appropriate for evaluating in vivo efficacy?

Methodological Answer:

- Xenograft models : Test antitumor activity in immunodeficient mice with human cancer cell lines .

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

- Toxicology screens : Assess hepatotoxicity in primary hepatocytes or zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.